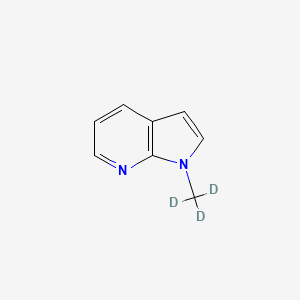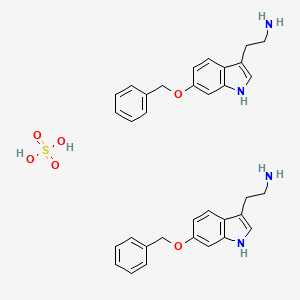
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate is a chemical compound with the molecular formula C17H18N2O•1/2H2SO4 and a molecular weight of 315.38 . It is primarily used as an intermediate in organic synthesis, particularly in the synthesis of bufotenine . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate typically involves the reaction of 6-benzyloxyindole with 2-aminoethanol . The specific reaction conditions and steps can vary depending on the experimental requirements. Generally, the reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Applications De Recherche Scientifique
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including bufotenine.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Industry: It is used in the production of other chemicals and materials, serving as a valuable intermediate in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(6-Benzyloxyindolyl)ethylamine Hemisulfate involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to interact with various enzymes and receptors, influencing biochemical pathways. Further research is needed to fully elucidate its molecular targets and mechanisms.
Comparaison Avec Des Composés Similaires
2-(6-Benzyloxyindolyl)ethylamine Hemisulfate can be compared with other similar compounds, such as:
Bufotenine: An indole alkaloid with similar structural features, used in various biological studies.
Serotonin: A neurotransmitter with an indole structure, involved in numerous physiological processes.
Tryptamine: A naturally occurring compound with an indole structure, serving as a precursor to various neurotransmitters.
The uniqueness of this compound lies in its specific benzyloxy substitution, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C34H38N4O6S |
|---|---|
Poids moléculaire |
630.8 g/mol |
Nom IUPAC |
2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;sulfuric acid |
InChI |
InChI=1S/2C17H18N2O.H2O4S/c2*18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;1-5(2,3)4/h2*1-7,10-11,19H,8-9,12,18H2;(H2,1,2,3,4) |
Clé InChI |
HKDUNOKMXFHNIE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


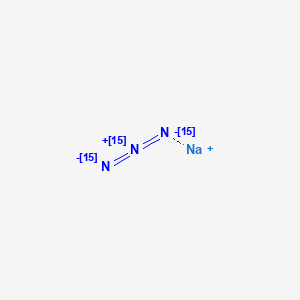
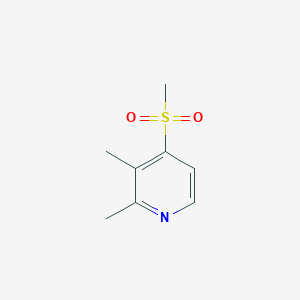
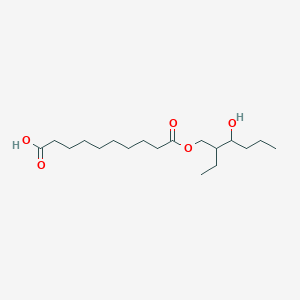
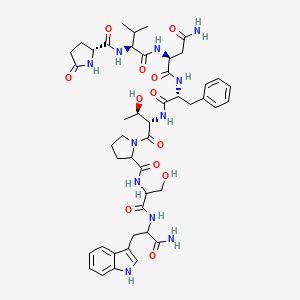
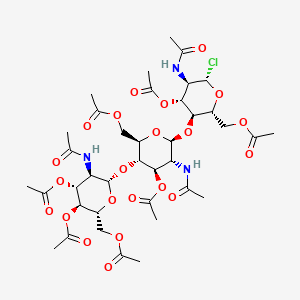
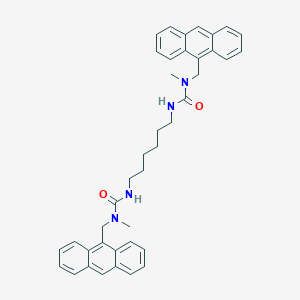
![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran (cis/trans mixture)](/img/structure/B13852022.png)
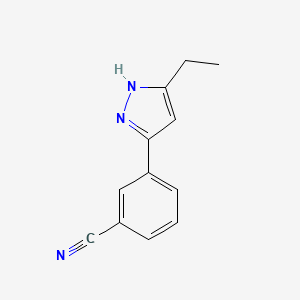
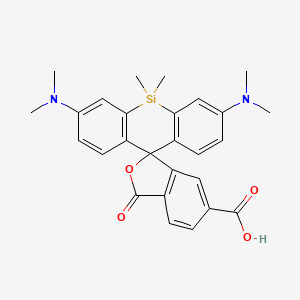
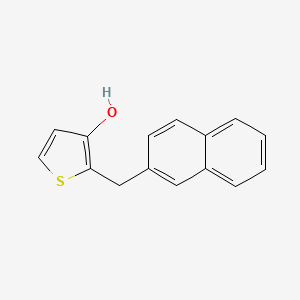
![4-(aminomethyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B13852076.png)
![rac N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-aminophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B13852079.png)

